molecular formula C18H12N2O2 B12885750 2,7-Diphenyl-5H-pyrazolo[5,1-b][1,3]oxazin-5-one CAS No. 919533-33-8

2,7-Diphenyl-5H-pyrazolo[5,1-b][1,3]oxazin-5-one

Katalognummer: B12885750
CAS-Nummer: 919533-33-8
Molekulargewicht: 288.3 g/mol
InChI-Schlüssel: HYZMIRLTAVJWFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,7-Diphenyl-5H-pyrazolo[5,1-b][1,3]oxazin-5-one is a heterocyclic compound with a unique structure that combines a pyrazole ring and an oxazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Diphenyl-5H-pyrazolo[5,1-b][1,3]oxazin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,7-diphenylpyrazolo[1,5-a]pyrimidine with an oxidizing agent to form the desired oxazine ring . The reaction conditions often include the use of solvents such as acetonitrile and catalysts like palladium on carbon.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar reaction conditions as those used in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the optimization of reaction parameters to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,7-Diphenyl-5H-pyrazolo[5,1-b][1,3]oxazin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the oxazine ring, leading to the formation of different products.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield various reduced forms of the oxazine ring.

Wissenschaftliche Forschungsanwendungen

2,7-Diphenyl-5H-pyrazolo[5,1-b][1,3]oxazin-5-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: The compound’s interactions with biological molecules are investigated to understand its potential effects on cellular processes.

Wirkmechanismus

The mechanism of action of 2,7-Diphenyl-5H-pyrazolo[5,1-b][1,3]oxazin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain kinases, leading to altered cell signaling and growth .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,7-Diphenyl-5H-pyrazolo[5,1-b][1,3]oxazin-5-one is unique due to its combination of a pyrazole and oxazine ring, which imparts specific chemical reactivity and potential biological activity. Its distinct structure allows for diverse applications in various scientific fields.

Eigenschaften

CAS-Nummer

919533-33-8

Molekularformel

C18H12N2O2

Molekulargewicht

288.3 g/mol

IUPAC-Name

2,7-diphenylpyrazolo[5,1-b][1,3]oxazin-5-one

InChI

InChI=1S/C18H12N2O2/c21-18-12-16(14-9-5-2-6-10-14)20-17(22-18)11-15(19-20)13-7-3-1-4-8-13/h1-12H

InChI-Schlüssel

HYZMIRLTAVJWFF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=NN23)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.